Pyridine;ZINC;bromide
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Overview
Description
Pyridine;ZINC;bromide is a coordination compound that involves pyridine, zinc, and bromide ions. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Zinc is a transition metal with the chemical symbol Zn, and bromide is a bromine anion with the chemical formula Br-. This compound is of significant interest in various fields of chemistry due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine;ZINC;bromide typically involves the reaction of pyridine with zinc bromide. One common method is to dissolve zinc bromide in an appropriate solvent, such as ethanol or water, and then add pyridine to the solution. The reaction is usually carried out at room temperature, and the product can be isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
Pyridine;ZINC;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: Pyridine can act as a nucleophile and participate in substitution reactions with electrophiles.
Coordination Reactions: Zinc in the compound can coordinate with other ligands, forming complexes.
Oxidation and Reduction Reactions: Pyridine can undergo oxidation to form pyridine N-oxide, and zinc can participate in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl halides. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Coordination Reactions: Ligands such as bipyridine or phenanthroline can be used to form coordination complexes with zinc.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used to oxidize pyridine.
Major Products Formed
Substitution Reactions: Products include substituted pyridines.
Coordination Reactions: Various coordination complexes with different ligands.
Oxidation Reactions: Pyridine N-oxide.
Scientific Research Applications
Pyridine;ZINC;bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including the Michael addition and cross-coupling reactions.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Used in the synthesis of fine chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of Pyridine;ZINC;bromide involves the coordination of zinc with pyridine and bromide ions. Zinc acts as a Lewis acid, accepting electron pairs from the pyridine ligand. This coordination can stabilize the compound and enhance its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine;ZINC;chloride: Similar to Pyridine;ZINC;bromide but with chloride ions instead of bromide.
Pyridine;ZINC;iodide: Similar compound with iodide ions.
Bithis compound: Involves bipyridine instead of pyridine.
Uniqueness
This compound is unique due to the specific interactions between zinc, pyridine, and bromide ions. These interactions can influence the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
Molecular Formula |
C5H5BrNZn- |
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Molecular Weight |
224.4 g/mol |
IUPAC Name |
pyridine;zinc;bromide |
InChI |
InChI=1S/C5H5N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/p-1 |
InChI Key |
WUTSMSLAOBVVCP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC=C1.[Zn].[Br-] |
Origin of Product |
United States |
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